4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride

Description

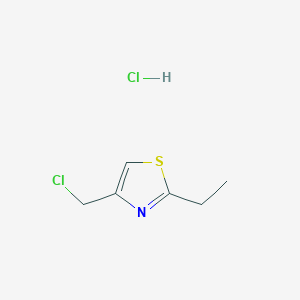

4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride is a heterocyclic compound featuring a thiazole ring substituted with a chloromethyl group at the 4-position and an ethyl group at the 2-position, with a hydrochloride counterion. Its molecular formula is C₆H₉Cl₂NS, and it has a molecular weight of 198.12 g/mol (CAS: 165316-06-3) . The hydrochloride salt enhances its solubility in polar solvents, making it valuable in pharmaceutical and agrochemical synthesis. The ethyl group at position 2 contributes to moderate lipophilicity, balancing reactivity and stability compared to bulkier substituents .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS.ClH/c1-2-6-8-5(3-7)4-9-6;/h4H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBGKHTVZNGJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40516-60-7 | |

| Record name | 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride typically involves the chloromethylation of 2-ethyl-1,3-thiazole. One common method is the reaction of 2-ethyl-1,3-thiazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to introduce additional functional groups.

Reduction Reactions: The compound can be reduced to modify the thiazole ring or the substituents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Organic Synthesis

4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its chloromethyl group allows for further functionalization, facilitating the creation of diverse chemical structures .

Pharmaceuticals

The compound has demonstrated potential biological activity, making it a candidate for drug development. Modifications can yield derivatives with specific therapeutic properties. Notably, it has been investigated for antimicrobial and anticancer activities. Case studies indicate that derivatives exhibit significant trypanocidal activity against Trypanosoma brucei, with IC₅₀ values around 0.42 μM .

| Derivative | Activity | IC₅₀ (μM) |

|---|---|---|

| Compound 1a | Trypanocidal | 0.42 |

| Compound 2a | Trypanocidal | 0.80 |

Agrochemicals

In agrochemical research, this compound is utilized in synthesizing pesticides and herbicides, contributing to the development of effective agricultural chemicals. The thiazole scaffold is known for its potential to enhance crop protection.

Material Science

The compound's unique properties allow it to be incorporated into functional materials with specific attributes such as conductivity or fluorescence. Research indicates that its reactivity can be harnessed to develop novel materials for various applications in electronics and optics .

Case Studies and Research Findings

Several studies highlight the compound's efficacy in different applications:

- Antimicrobial Activity: Research demonstrated that derivatives of this compound possess notable antimicrobial effects against various pathogens.

- Cancer Research: Studies have shown cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.

- Agrochemical Efficacy: Compounds derived from this compound have been tested for their effectiveness in pest control and crop protection.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to changes in the function or activity of the target molecule, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Research Findings and Trends

- Pharmaceutical Utility : The ethyl-substituted hydrochloride derivative (CAS 165316-06-3) is under investigation as a building block for kinase inhibitors due to its balanced lipophilicity and solubility .

- Agrochemical Potential: Neutral analogs like 5-(Chloromethyl)-2-ethyl-1,3-thiazole (CAS 861204-96-8) are explored for pesticidal activity, leveraging the chloromethyl group’s alkylation capability .

- Stability Challenges : Hydrochloride salts generally exhibit better storage stability than neutral forms, as seen in comparative studies of methyl- and ethyl-substituted thiazoles .

Biological Activity

4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, summarizing relevant studies, mechanisms of action, and potential applications.

- Chemical Name : this compound

- CAS Number : 165316-06-3

- Molecular Formula : C6H8ClN2S

- Molecular Weight : 178.66 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains and fungi.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound.

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4-(Chloromethyl)-2-ethyl-1,3-thiazole | 0.23 | Bacillus cereus |

| 0.47 | Escherichia coli | |

| 0.11 | Candida albicans |

Findings : The compound showed a minimum inhibitory concentration (MIC) as low as 0.23 mg/mL against Bacillus cereus, indicating strong antibacterial activity. It also demonstrated antifungal activity with an MIC of 0.11 mg/mL against Candida albicans .

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives, including their ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study investigating the cytotoxic effects of thiazole derivatives, including this compound, researchers found:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer), and SW620 (colorectal cancer).

- Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.

- Cell Cycle Disruption : It can induce apoptosis in cancer cells by disrupting the cell cycle.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, leading to oxidative stress in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.